2-(5-Chloro-1-benzofuran-3-yl)ethanol
Description
2-(5-Chloro-1-benzofuran-3-yl)ethanol is a benzofuran derivative characterized by a chlorine substituent at the 5-position of the benzofuran ring and an ethanol group at the 3-position. Benzofuran derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The ethanol moiety introduces polarity, which may influence solubility and hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2 |
InChI Key |
MDMDXEDDUGFMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(5-Chloro-1-benzofuran-3-yl)ethanol with structurally related benzofuran and phenolic ethanol derivatives, emphasizing substituent effects on physicochemical and biological properties.
Key Comparative Insights:
Substituent Effects on Bioactivity The 5-chloro group in benzofuran derivatives is associated with enhanced antimicrobial and antitumor activities compared to non-halogenated analogs . For example, sulfinyl and sulfonyl derivatives (e.g., 5-Chloro-3-methylsulfinyl-1-benzofuran) exhibit notable antimicrobial properties, likely due to increased electrophilicity from the sulfinyl/sulfonyl groups .
Positional Isomerism and Functional Groups The 3-ethanol substituent on the benzofuran ring distinguishes the target compound from sulfinyl/sulfonyl analogs (e.g., –9). While sulfinyl groups enhance steric bulk and electronic effects, the ethanol group introduces a polar, protic functional group, which could reduce crystallinity compared to sulfinyl derivatives (m.p. 390–391 K in vs. unrecorded for the ethanol analog). Tyrosol analogs () demonstrate that hydroxyl positioning significantly impacts tyrosinase inhibition. The 4-hydroxyphenyl ethanol (tyrosol) shows higher inhibition (46.3%) than its 3-hydroxy isomer (32.1%), suggesting that the ethanol group's position on the benzofuran core in the target compound may critically influence bioactivity .
Synthetic Accessibility The synthesis of this compound could parallel methods used for chalcone derivatives (), where 5-chloro-2-acetylbenzofuran undergoes aldol condensation followed by reduction of the ketone to an alcohol. This contrasts with sulfinyl derivatives, which require oxidation of thioethers (e.g., using 3-chloroperoxybenzoic acid, as in ) .
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